
1,4-Dibromo-2-fluoro-6-nitrobenzene
Vue d'ensemble
Description
“1,4-Dibromo-2-fluoro-6-nitrobenzene” is a chemical compound with the molecular formula C6H3Br2NO2 . It is used in the synthesis of anti-inflammatory agents .
Synthesis Analysis
The synthesis of “this compound” could involve multiple steps. One possible method could be a nitration followed by a bromination . Another possible method could involve a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“this compound” undergoes Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 360.806 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Temporary Anion States and Dissociative Electron Attachment
Nitrobenzene derivatives, including those with substitutions similar to 1,4-Dibromo-2-fluoro-6-nitrobenzene, have been studied for their temporary anion states and dissociative electron attachment properties. These studies involve electron transmission spectroscopy and provide insights into the behavior of electrons in these compounds, which can be critical for understanding chemical reactions in various fields, including materials science and environmental chemistry (Asfandiarov et al., 2007).
Palladium(0)-Catalyzed Reactions
Research has shown that palladium(0)-catalyzed reactions, such as amination, Stille coupling, and Suzuki coupling, can be effectively conducted with electron-deficient aryl fluorides, which are structurally related to this compound. These reactions are essential for creating complex organic molecules, highlighting the compound's utility in organic synthesis (Kim & Yu, 2003).
Molecular Ordering in Smectogens
Studies on the molecular ordering of smectogenic compounds, including those related to nitrobenzene derivatives, provide valuable insights into the materials' properties at phase transitions. Such research is crucial for developing advanced materials with tailored properties for applications in liquid crystal displays and other optical devices (Ojha, 2005).
Electrochemical Reduction Studies
The electrochemical reduction of nitrobenzene and its derivatives has been extensively studied to understand the reduction mechanisms and the formation of reaction intermediates. These studies are significant for environmental applications, such as the remediation of nitroaromatic pollutants in water (Silvester et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1,4-Dibromo-2-fluoro-6-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key component of many organic molecules and plays a crucial role in their chemical behavior .
Mode of Action
this compound interacts with its targets through a process known as electrophilic aromatic substitution . This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound affects the synthesis of benzene derivatives. It is involved in a multistep synthesis process that includes nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its lipophilicity and water solubility .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring. This can lead to the creation of a variety of different organic compounds, depending on the specific substituents involved .
Propriétés
IUPAC Name |
2,5-dibromo-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYXXFZQDSEMOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



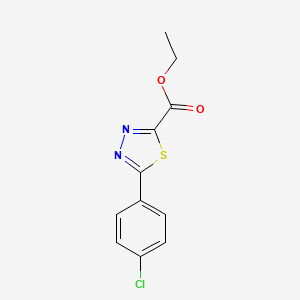
![2-Boc-5,5-difluoro-octahydro-cyclopenta-[c]pyrrole-1-carboxylic acid](/img/structure/B1529872.png)
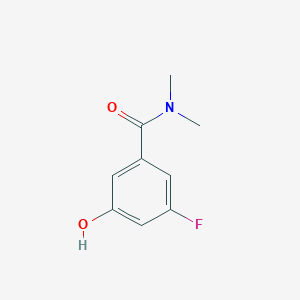
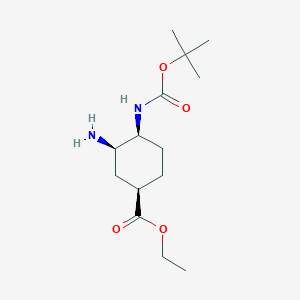
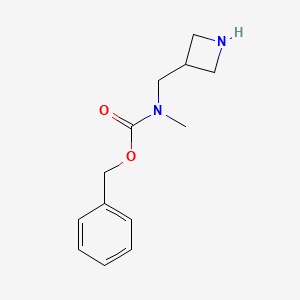
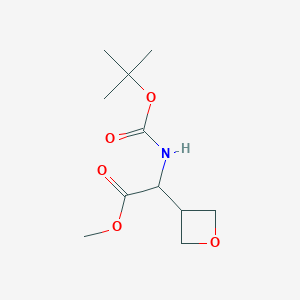
![(1R,5S,6R)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1529878.png)


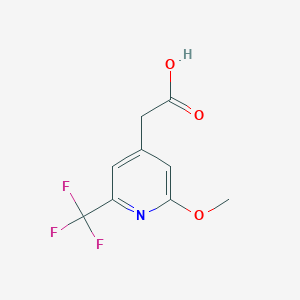
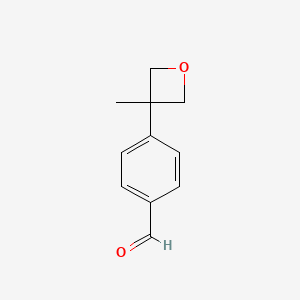
![7-Boc-2,4-bis(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1529890.png)

